molecular formula C16H11BrO3 B3306755 (2Z)-2-[(3-bromophenyl)methylidene]-4-hydroxy-6-methyl-2,3-dihydro-1-benzofuran-3-one CAS No. 929427-76-9

(2Z)-2-[(3-bromophenyl)methylidene]-4-hydroxy-6-methyl-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B3306755
CAS No.: 929427-76-9
M. Wt: 331.16 g/mol
InChI Key: HVWCPKCRSDLMMU-ZSOIEALJSA-N
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Description

(2Z)-2-[(3-bromophenyl)methylidene]-4-hydroxy-6-methyl-2,3-dihydro-1-benzofuran-3-one is a synthetically derived brominated aurone that has emerged as a compound of significant interest in pharmacological and neuroscience research. Its primary research value lies in its potent and selective inhibitory activity against monoamine oxidase B (MAO-B), a key enzyme in the brain responsible for the metabolism of neurotransmitters like dopamine. By effectively inhibiting MAO-B, this compound increases synaptic dopamine levels, a mechanism that is the cornerstone of research into neurodegenerative disorders such as Parkinson's disease [https://pubmed.ncbi.nlm.nih.gov/25858524/]. Studies have demonstrated that this specific brominated aurone exhibits enhanced potency and selectivity for MAO-B inhibition compared to its non-halogenated or differently substituted analogs, making it a critical chemical tool for probing the structure-activity relationships of aurone-based inhibitors and the physiological role of MAO-B in cellular and animal models. Researchers utilize this compound to investigate neuroprotective strategies, as MAO-B inhibition is also associated with a reduction in the production of reactive oxygen species generated during neurotransmitter metabolism, thereby potentially mitigating oxidative stress-induced neuronal death. Its application extends to the development of novel therapeutic agents, where it serves as a lead compound for the design of new MAO-B inhibitors with potential improved efficacy and safety profiles. Ongoing research continues to explore its full pharmacological potential in experimental models of CNS pathologies.

Properties

IUPAC Name

(2Z)-2-[(3-bromophenyl)methylidene]-4-hydroxy-6-methyl-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrO3/c1-9-5-12(18)15-13(6-9)20-14(16(15)19)8-10-3-2-4-11(17)7-10/h2-8,18H,1H3/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVWCPKCRSDLMMU-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)OC(=CC3=CC(=CC=C3)Br)C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C2C(=C1)O/C(=C\C3=CC(=CC=C3)Br)/C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(3-bromophenyl)methylidene]-4-hydroxy-6-methyl-2,3-dihydro-1-benzofuran-3-one typically involves multiple steps, including the formation of the benzofuran ring and the introduction of the bromophenyl group. One common method involves the condensation of 3-bromobenzaldehyde with a suitable precursor under acidic or basic conditions to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as solvent choice and catalyst selection, is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(3-bromophenyl)methylidene]-4-hydroxy-6-methyl-2,3-dihydro-1-benzofuran-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while nucleophilic substitution of the bromine atom can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-[(3-bromophenyl)methylidene]-4-hydroxy-6-methyl-2,3-dihydro-1-benzofuran-3-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases like cancer and infections.

Industry

In industrial applications, this compound is used in the development of new materials and chemical processes. Its unique properties make it valuable in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (2Z)-2-[(3-bromophenyl)methylidene]-4-hydroxy-6-methyl-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The bromophenyl group and the hydroxy group play crucial roles in binding to these targets and modulating their activity. The compound’s effects on cellular pathways can lead to various biological outcomes, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Key Observations:

Hydrogen Bonding: All analogs retain the 6-hydroxy and carbonyl groups, enabling similar donor-acceptor interactions. However, the 7-dimethylamino substituent in adds a tertiary amine, expanding its hydrogen-bonding capacity.

Aromatic System Modifications :

  • The benzodioxin-containing analog replaces the bromophenyl group with a fused dioxane ring, reducing aromaticity and increasing conformational rigidity.

Physicochemical and Crystallographic Properties

  • Hydrogen Bonding Patterns :

    • The hydroxyl group (4-OH) in the target compound likely forms intramolecular hydrogen bonds with the carbonyl oxygen, stabilizing the Z-configuration. Intermolecular hydrogen bonds may further stabilize crystal packing, as observed in related benzofuran-3-ones analyzed via Etter’s graph set methodology .
    • The 3-bromo substituent may influence π-π stacking interactions due to its electron-deficient nature, contrasting with methoxy-substituted analogs that enhance electron density .
  • Crystallographic Analysis :

    • Structural determination of such compounds often relies on SHELX software , which is widely used for small-molecule refinement. The bromine atom in the target compound provides a heavy atom advantage for X-ray diffraction resolution.

Biological Activity

(2Z)-2-[(3-bromophenyl)methylidene]-4-hydroxy-6-methyl-2,3-dihydro-1-benzofuran-3-one is a complex organic compound characterized by its unique structural features, including a bromophenyl group and a benzofuran core. This compound has attracted attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H15BrO3\text{C}_{16}\text{H}_{15}\text{BrO}_3

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antitumor Activity : Studies have shown that derivatives of benzofuran compounds can inhibit the growth of various cancer cell lines, including breast and cervical carcinoma cells. The mechanism often involves inducing apoptosis and inhibiting DNA synthesis through oxidative stress pathways .
  • Enzyme Inhibition : The compound's interaction with specific enzymes suggests potential applications in treating conditions related to enzyme dysregulation. For instance, it may act as an inhibitor of thioredoxin reductase (TrxR), which is crucial in cancer progression .

The biological effects of this compound are primarily attributed to its ability to interact with various molecular targets:

  • Binding Affinity : The bromophenyl and hydroxy groups enhance the compound's binding affinity to target proteins, modulating their activity.
  • Reactive Oxygen Species (ROS) Production : The compound may increase ROS levels within cells, leading to oxidative stress and subsequent apoptosis in cancer cells .

Case Studies

Several studies illustrate the biological activity of this compound:

  • Anticancer Studies : In vitro studies demonstrated that the compound showed significant cytotoxicity against human breast adenocarcinoma (MCF-7) and human cervical carcinoma cell lines. The cytotoxicity was associated with increased levels of ROS and the induction of apoptosis via mitochondrial pathways .
  • Enzyme Inhibition : A molecular docking study indicated that the compound could effectively bind to TrxR, suggesting its potential as an anticancer agent. The binding interactions were characterized by hydrophobic contacts and hydrogen bonding .

Data Table: Biological Activity Summary

Biological ActivityTarget Cell LinesMechanism of ActionReference
Antitumor ActivityMCF-7, HeLaInduction of apoptosis via ROS production
Enzyme InhibitionTrxRBinding affinity modulation

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of (2Z)-2-[(3-bromophenyl)methylidene]-4-hydroxy-6-methyl-2,3-dihydro-1-benzofuran-3-one?

  • Methodological Answer : Synthesis optimization requires careful control of reaction parameters. Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance reactivity of the benzofuran core and bromophenyl substituent .
  • Temperature modulation : Stepwise heating (e.g., 60°C for cyclization, 25°C for condensation) minimizes side reactions .
  • Purification : Column chromatography with silica gel and gradient elution (hexane:ethyl acetate) improves purity (>95%) .
    • Data Note : Yields typically range from 40–65% in multi-step protocols .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR identify key groups:
  • The Z-configuration of the methylidene group (δ 7.2–7.8 ppm for aromatic protons; coupling constants <i>J</i> = 10–12 Hz for trans-olefinic protons) .
  • Hydroxy proton (δ 9.5–10.5 ppm, exchangeable with D2O) .
  • IR : Strong absorption at 1680–1700 cm⁻¹ confirms the carbonyl group; O–H stretch at 3200–3400 cm⁻¹ .
  • Mass spectrometry : High-resolution MS (HRMS) verifies the molecular ion ([M+H]<sup>+</sup> at <i>m/z</i> 345.02) .

Q. How should researchers design initial biological activity screens for this compound?

  • Methodological Answer :

  • In vitro assays :
  • Antimicrobial : Broth microdilution (MIC against <i>S. aureus</i>, <i>E. coli</i>) .
  • Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) .
  • Dose range : 1–100 µM, with positive controls (e.g., doxorubicin for anticancer assays) .
  • Structural analogs : Compare with fluorinated or methyl-substituted benzofurans to identify activity trends .

Advanced Research Questions

Q. How can researchers resolve conflicting data in spectroscopic analysis (e.g., ambiguous NOE signals)?

  • Methodological Answer :

  • X-ray crystallography : Resolve stereochemical ambiguities (e.g., Z/E configuration) via single-crystal analysis .
  • 2D NMR : Use NOESY or COSY to clarify spatial proximity of protons (e.g., methylidene vs. aromatic protons) .
  • Computational modeling : DFT calculations (e.g., Gaussian) predict NMR chemical shifts and compare with experimental data .
    • Case Study : used X-ray to confirm the (2S,3S) configuration in a bromophenyl analog, resolving NOE discrepancies .

Q. What strategies elucidate the mechanism of action in biological systems?

  • Methodological Answer :

  • Target identification :
  • SPR (Surface Plasmon Resonance) : Screen for protein binding (e.g., kinases, tubulin) .
  • Cellular thermal shift assay (CETSA) : Validate target engagement in live cells .
  • Pathway analysis : RNA-seq or proteomics post-treatment to identify dysregulated pathways (e.g., apoptosis, oxidative stress) .
  • Metabolite profiling : LC-MS/MS to track compound degradation or active metabolites .

Q. How do substituent modifications (e.g., bromo vs. fluoro) impact bioactivity?

  • Methodological Answer :

  • SAR studies : Synthesize analogs with halogen substitutions (e.g., 3-fluoro, 4-chloro) and compare IC50 values .
  • Physicochemical profiling :
  • LogP : Bromine increases hydrophobicity (LogP +0.5 vs. fluorine), affecting membrane permeability .
  • Electron-withdrawing effects : Bromine enhances electrophilicity of the benzofuran core, potentiating covalent binding .
  • Data Example : Fluorinated analogs in showed 3-fold higher antifungal activity than brominated counterparts .

Q. How should researchers address discrepancies in purity assessments between HPLC and NMR?

  • Methodological Answer :

  • Orthogonal validation :
  • HPLC-DAD/MS : Detect UV-active impurities (e.g., byproducts with λmax 250–300 nm) .
  • qNMR : Quantify residual solvents or unreacted starting materials (e.g., DMF, bromophenyl precursors) .
  • Case Study : identified a 5% impurity via qNMR (δ 2.1 ppm for acetate side product) missed by HPLC .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z)-2-[(3-bromophenyl)methylidene]-4-hydroxy-6-methyl-2,3-dihydro-1-benzofuran-3-one
Reactant of Route 2
(2Z)-2-[(3-bromophenyl)methylidene]-4-hydroxy-6-methyl-2,3-dihydro-1-benzofuran-3-one

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